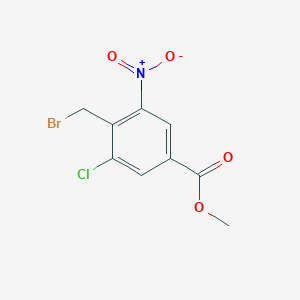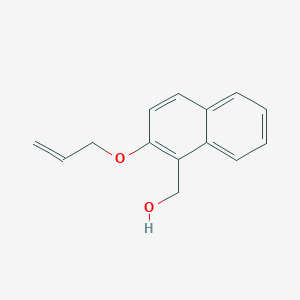
Methyl 4-bromomethyl-3-chloro-5-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-bromomethyl-3-chloro-5-nitrobenzoate is an organic compound that belongs to the class of substituted benzoates. This compound is characterized by the presence of bromomethyl, chloro, and nitro substituents on a benzoate ester. It is commonly used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromomethyl-3-chloro-5-nitrobenzoate typically involves a multi-step process. One common method starts with the nitration of methyl benzoate to introduce the nitro group. This is followed by bromination and chlorination steps to introduce the bromomethyl and chloro substituents, respectively .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-bromomethyl-3-chloro-5-nitrobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.
Oxidation Reactions: The bromomethyl group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of methyl 4-hydroxymethyl-3-chloro-5-nitrobenzoate.
Reduction: Formation of methyl 4-bromomethyl-3-chloro-5-aminobenzoate.
Oxidation: Formation of methyl 4-carboxy-3-chloro-5-nitrobenzoate.
Aplicaciones Científicas De Investigación
Methyl 4-bromomethyl-3-chloro-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 4-bromomethyl-3-chloro-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The bromomethyl group can participate in alkylation reactions, modifying the structure and function of target molecules. These interactions can affect various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-chloro-3-nitrobenzoate: Lacks the bromomethyl group but has similar chemical properties.
Methyl 4-bromomethyl-3-nitrobenzoate: Lacks the chloro group but has similar reactivity.
Methyl 4-bromomethyl-3-chlorobenzoate: Lacks the nitro group but shares the bromomethyl and chloro substituents.
Uniqueness
Methyl 4-bromomethyl-3-chloro-5-nitrobenzoate is unique due to the combination of bromomethyl, chloro, and nitro substituents on the benzoate ester.
Propiedades
Número CAS |
1057652-85-3 |
|---|---|
Fórmula molecular |
C9H7BrClNO4 |
Peso molecular |
308.51 g/mol |
Nombre IUPAC |
methyl 4-(bromomethyl)-3-chloro-5-nitrobenzoate |
InChI |
InChI=1S/C9H7BrClNO4/c1-16-9(13)5-2-7(11)6(4-10)8(3-5)12(14)15/h2-3H,4H2,1H3 |
Clave InChI |
LOXVCYZNTIEERF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=C(C(=C1)Cl)CBr)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(phenoxymethyl)-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one](/img/structure/B13875079.png)
![N-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl]-N-propan-2-ylacetamide](/img/structure/B13875083.png)






![2-[6-(1-Ethoxyethenyl)pyridin-3-yl]propan-2-ol](/img/structure/B13875133.png)



![[3-(5-methyl-1H-imidazol-4-yl)phenyl]methanamine](/img/structure/B13875148.png)

